Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has attracted attention in various scientific fields due to its unique structure and potential applications. This compound incorporates elements of organic, medicinal, and materials chemistry, making it a point of interest for researchers aiming to explore its properties and uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves multiple steps:
Formation of 3-cyclohexylurea: : This step typically involves the reaction between cyclohexylamine and an isocyanate compound.
Creation of 5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-thiol: : By condensing the urea derivative with a thiadiazole precursor under controlled conditions.
Acetylation Reaction: : The thiadiazole compound is then acetylated using an acyl chloride or acetic anhydride.
Formation of the Benzoate Ester: : This involves the esterification of the acetylated product with benzoic acid or its derivatives in the presence of an acidic catalyst.
Industrial Production Methods
Industrial methods may streamline these processes by employing automated reactors and optimized conditions to enhance yield and purity. This can involve the use of high-throughput screening techniques for reaction conditions and scalable processes for large-batch synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: : It can also be reduced, which may alter its functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, modifying the compound's structure.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, KMnO4.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halogenating agents, alkyl halides.
Major Products
The products of these reactions largely depend on the conditions and reagents used, but they generally involve modifications to the thiadiazole and benzoate moieties, potentially yielding new derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has diverse applications:
Chemistry: : Utilized as a precursor in the synthesis of other complex molecules and materials.
Biology: : Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Explored for its role in drug development, particularly in targeting specific biochemical pathways.
Industry: : Investigated for its use in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects is based on its ability to interact with specific molecular targets:
Molecular Targets: : These can include enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: : The compound may modulate biochemical pathways, either inhibiting or activating specific processes.
Comparison with Similar Compounds
Compared to similar compounds, Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to its unique structural features:
Similar Compounds: : Includes other thiadiazole derivatives, cyclohexylurea compounds, and benzoate esters.
Uniqueness: : Its specific combination of functional groups and structural complexity provides unique chemical and biological properties not seen in other related compounds.
This detailed exploration offers insight into the potential and versatility of this compound, showcasing its relevance across various scientific domains.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S2/c1-2-29-17(27)14-10-6-7-11-15(14)22-16(26)12-30-20-25-24-19(31-20)23-18(28)21-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,22,26)(H2,21,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPADLGMSYDUSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.